N-(4-(N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)sulfamoyl)phenyl)isobutyramide
Description
The compound N-(4-(N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)sulfamoyl)phenyl)isobutyramide is a sulfonamide derivative characterized by a pyridazine core substituted with a methoxy group and a methylphenyl moiety. Its structure features a sulfamoylphenyl group linked to an isobutyramide chain, distinguishing it from other sulfonamides due to its branched acyl group and heterocyclic aromatic system.
Properties
IUPAC Name |
N-[4-[[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]sulfamoyl]phenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-14(2)22(27)23-17-7-9-18(10-8-17)31(28,29)26-20-13-16(6-5-15(20)3)19-11-12-21(30-4)25-24-19/h5-14,26H,1-4H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGZRJNOGPWPLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)OC)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound also contains a pyridazinyl group, which is a heterocyclic aromatic ring. Compounds containing pyridazinyl groups have been found to exhibit various biological activities, including anti-inflammatory, bronchodilatory, antihemolytic, antiaggregative, antibacterial, antimalarial, anticancer, antimicrobial, repellent, insect semiochemical activities, etc .
Biological Activity
N-(4-(N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)sulfamoyl)phenyl)isobutyramide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfamoyl group, which is known for its antibacterial properties, and a methoxypyridazin moiety that may contribute to its biological effects. The molecular formula and weight are critical for understanding its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₅O₃S |
| Molecular Weight | 385.46 g/mol |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. The sulfamoyl group is thought to interfere with folate synthesis, similar to other sulfonamide antibiotics, thereby exerting antimicrobial effects . Additionally, the methoxypyridazin structure may enhance its interaction with target proteins involved in cell signaling pathways.
Antimicrobial Activity
Research indicates that compounds with sulfamoyl groups demonstrate significant antibacterial activity. In vitro studies have shown that this compound effectively inhibits the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria.
Anticancer Potential
Recent studies have suggested that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines by activating the DNA damage response (DDR) pathway. This mechanism involves the inhibition of key kinases such as ATR, which plays a crucial role in maintaining genomic stability .
Case Studies
- In Vitro Studies on Bacterial Strains : A study conducted on various bacterial strains demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests potential for development as a new antibacterial agent.
- Cancer Cell Line Experiments : In experiments involving human cancer cell lines, treatment with the compound resulted in significant reductions in cell viability, indicating its potential as an anticancer drug. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
- Pharmacokinetic Studies : Preliminary pharmacokinetic assessments indicate favorable absorption and distribution properties, making it a candidate for further clinical evaluation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Acyl Chains
Compounds 5a–5d () share the sulfamoylphenyl backbone but differ in their aliphatic acyl chains (butyramide, pentanamide, hexanamide, heptanamide). Key comparisons include:
| Compound | Acyl Chain | Molecular Formula | Molecular Weight | Melting Point (°C) | Yield (%) | [α]D (c, solvent) |
|---|---|---|---|---|---|---|
| 5a | Butyramide | C₁₄H₁₉N₂O₅S | 327.4 | 180–182 | 51.0 | +4.5° (0.10, MeOH) |
| 5b | Pentanamide | C₁₅H₂₁N₂O₅S | 341.4 | 174–176 | 45.4 | +5.7° (0.08, MeOH) |
| 5c | Hexanamide | C₁₆H₂₃N₂O₅S | 355.4 | 142–143 | 48.3 | +6.4° (0.10, MeOH) |
| 5d | Heptanamide | C₁₇H₂₅N₂O₅S | 369.5 | 143–144 | 45.4 | +4.7° (0.10, MeOH) |
| Target | Isobutyramide | C₂₃H₂₆N₄O₅S | 470.5 | Not reported | N/A | N/A |
Key Findings :
Heterocyclic Sulfonamide Derivatives
Pyridazine vs. Isoxazole-Based Compounds
Compounds 6a , 7 , and 8 () and USP-related compounds () feature isoxazole or pyrazole cores instead of pyridazine:
| Compound | Core Structure | Key Substituents | Molecular Weight | Biological Activity |
|---|---|---|---|---|
| 6a | Isoxazole | Thioureido-propanoic acid | Not reported | Anticancer (screened) |
| USP Related A | Isoxazole | Acetamide | 295.3 | Antimicrobial (reference std) |
| Target | Pyridazine | 6-Methoxy, 2-methylphenyl | 470.5 | Not reported |
Key Findings :
- Pyridazine’s electron-deficient aromatic system may improve binding to targets requiring π-π interactions compared to isoxazole .
- Methoxy and methyl groups on the pyridazine ring could enhance lipophilicity and membrane permeability .
Benzooxazepin and Furan Derivatives
Compounds from –12 replace pyridazine with benzooxazepin or furan moieties:
Key Findings :
Physicochemical and Spectral Comparisons
NMR Shifts :
Mass Spectrometry :
- The target’s molecular ion ([M+H]⁺ = 470.5) is distinct from smaller analogs (e.g., 327.4 for 5a) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
